Tris(2-chloroethoxy)methylsilane

Description

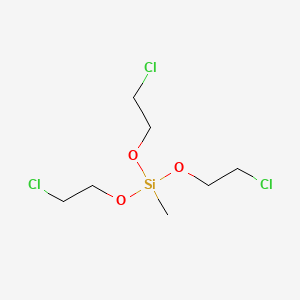

Tris(2-chloroethoxy)methylsilane is a silane derivative featuring a methylsilane core substituted with three 2-chloroethoxy groups (-OCH₂CH₂Cl). This structure imparts unique reactivity and functional properties, making it valuable in applications such as surfactants, coupling agents, or intermediates in organic synthesis . The chlorine atoms in the ethoxy groups enhance polarity and reactivity, facilitating crosslinking or surface modification, while the silane backbone ensures compatibility with silicone-based materials.

Properties

CAS No. |

6711-45-1 |

|---|---|

Molecular Formula |

C7H15Cl3O3Si |

Molecular Weight |

281.6 g/mol |

IUPAC Name |

tris(2-chloroethoxy)-methylsilane |

InChI |

InChI=1S/C7H15Cl3O3Si/c1-14(11-5-2-8,12-6-3-9)13-7-4-10/h2-7H2,1H3 |

InChI Key |

JVGNMGGODZQSCZ-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](OCCCl)(OCCCl)OCCCl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution via Methyltrichlorosilane and 2-Chloroethanol

Reaction Mechanism and Stoichiometry

The most direct route involves reacting methyltrichlorosilane (CH₃SiCl₃) with 2-chloroethanol (ClCH₂CH₂OH) in a 1:3 molar ratio under anhydrous conditions. Triethylamine (TEA) is employed as a base to neutralize HCl byproducts:

$$

\text{CH₃SiCl₃ + 3 ClCH₂CH₂OH + 3 TEA → CH₃Si(OCH₂CH₂Cl)₃ + 3 TEA·HCl}

$$

The reaction proceeds via sequential substitution of chlorine atoms, requiring rigorous temperature control (0–5°C initially, then 60–80°C for completion).

Catalytic Enhancements

Copper catalysts (e.g., CuCl₂) at 0.5–1.0 wt% reduce reaction time from 24 h to 8 h by accelerating Si–Cl bond activation. Solvent choice significantly impacts yield: tetrahydrofuran (THF) achieves 85% purity vs. methyl tert-butyl ether (MTBE) at 92%.

Table 1: Solvent Optimization for Nucleophilic Substitution

| Solvent | Temperature (°C) | Yield (%) | Purity (GLC) |

|---|---|---|---|

| THF | 65 | 78 | 85 |

| MTBE | 60 | 82 | 92 |

| Toluene | 70 | 68 | 79 |

Redistribution Reactions with Hydridosilanes

Silicon Tetrachloride-Mediated Redistribution

A two-step process developed by Magrini et al. activates methylhydridosilanes (CH₃SiH₃) with SiCl₄ to form intermediate chlorosilanes, followed by 2-chloroethoxy group incorporation:

$$

\text{CH₃SiH₃ + SiCl₄ → CH₃SiHCl₂ + SiHCl₃}

$$

$$

\text{CH₃SiHCl₂ + 3 ClCH₂CH₂OH → CH₃Si(OCH₂CH₂Cl)₃ + 2 HCl}

$$

This method achieves 89% yield but requires H₂ gas for byproduct management.

Plasma Polymerization and Vapor-Phase Deposition

Plasma-Activated Synthesis

NASA-developed protocols utilize plasma polymerization of methylsilane and 2-chloroethoxytrimethylsilane precursors at 10⁻³ Torr. Radiofrequency (13.56 MHz) excitation generates reactive intermediates that condense into tris(2-chloroethoxy)methylsilane films. Film thickness (50–200 nm) correlates with deposition time (1–4 h).

Table 2: Plasma Polymerization Parameters

| Parameter | Optimal Range | Effect on Product |

|---|---|---|

| Power Density | 0.5–1.5 W/cm² | ↑ Crosslinking, ↓ Pinholes |

| Monomer Flow Rate | 20–50 mL/min | ↑ Thickness, ↓ Uniformity |

| Substrate Temp. | 25–50°C | ↑ Adhesion, ↓ Crystallinity |

Chemical Reactions Analysis

Types of Reactions: Tris(2-chloroethoxy)methylsilane undergoes various chemical reactions, including:

Substitution Reactions: The 2-chloroethoxy groups can be substituted with other nucleophiles, such as alcohols or amines, under appropriate conditions.

Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and hydrochloric acid.

Condensation Reactions: It can participate in condensation reactions to form siloxane bonds, which are crucial in the production of silicone polymers.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as alcohols, amines, and thiols are commonly used. The reactions are typically carried out in the presence of a base like pyridine or triethylamine.

Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to control the rate of hydrolysis.

Condensation Reactions: Catalysts such as acids or bases are used to facilitate the formation of siloxane bonds.

Major Products Formed:

Substitution Reactions: Depending on the nucleophile used, products such as alkoxysilanes, aminosilanes, or thiolsilanes are formed.

Hydrolysis: Silanols and hydrochloric acid are the primary products.

Condensation Reactions: Siloxane polymers are the major products, which have applications in the production of silicones.

Scientific Research Applications

Mechanism of Action

The mechanism by which tris(2-chloroethoxy)methylsilane exerts its effects is primarily through its ability to form stable silicon-oxygen and silicon-carbon bonds. The compound can react with various nucleophiles, leading to the formation of new organosilicon compounds. The molecular targets and pathways involved include:

Silicon-Oxygen Bond Formation: This is crucial in the production of siloxane polymers and silicone materials.

Silicon-Carbon Bond Formation:

Comparison with Similar Compounds

Table 1: Comparative Overview of Silane Derivatives

Structural and Functional Differences

- Chloroethoxy vs. Ethoxy/Tributoxysiloxy: The chlorine atoms in this compound increase electronegativity and reactivity compared to non-halogenated analogs like Triethoxymethylsilane. This enhances its ability to participate in nucleophilic substitution reactions or act as a coupling agent in polymer chemistry . In contrast, Tris(tributoxysiloxy)methylsilane’s bulky tributoxy groups reduce reactivity, favoring applications in cosmetics as emollients .

- Methylsilane Backbone : Compared to Hexamethyldisiloxane, which has a siloxane (Si-O-Si) linkage, this compound’s direct Si-C bonds offer greater hydrolytic stability under acidic or basic conditions .

Reactivity and Stability

- Hydrolysis: Chloroethoxy groups hydrolyze faster than ethoxy or tributoxysiloxy groups due to the electron-withdrawing effect of chlorine, releasing HCl and forming silanols. This property is advantageous in surface modification but requires careful handling to avoid corrosion .

- Thermal Stability : The methylsilane core provides moderate thermal stability, though less than Bis(trimethylsiloxy)methylsilane, which is highly stable due to inert trimethyl groups .

Q & A

Q. What are the recommended methods for synthesizing Tris(2-chloroethoxy)methylsilane in laboratory settings?

Methodological Answer: this compound (CAS 6711-45-1) is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting methyltrichlorosilane (CH₃SiCl₃) with 2-chloroethanol in anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts. The reaction is conducted under inert atmosphere (e.g., nitrogen) at 60–80°C for 12–24 hours. Purification involves fractional distillation under reduced pressure to isolate the product. Characterization via ¹H/¹³C NMR and FTIR is critical to confirm the substitution pattern and absence of residual chlorides .

Q. How should researchers safely handle this compound to minimize exposure risks?

Methodological Answer: Due to its reactive chloroethoxy groups and potential hydrolysis hazards, strict safety protocols are required:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- Storage: Store in airtight containers under nitrogen at 2–8°C to prevent moisture-induced degradation.

- Waste disposal: Quench residual silane with ethanol under controlled conditions, and segregate waste for professional hazardous material handling .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identifies proton environments (e.g., methyl groups at δ 0.5–1.0 ppm, chloroethoxy chains at δ 3.5–4.0 ppm) and confirms molecular structure.

- FTIR: Detects Si-O-C linkages (absorption at 1000–1100 cm⁻¹) and absence of Si-Cl bonds (absent ~500 cm⁻¹).

- Mass Spectrometry (MS): Validates molecular weight (MW 297.64 g/mol) via ESI-TOF or GC-MS .

Advanced Research Questions

Q. How does the presence of chloroethoxy groups influence the reactivity of this compound in surface modification reactions?

Methodological Answer: The chloroethoxy groups enhance electrophilicity, making the silane a potent coupling agent for hydroxyl-rich surfaces (e.g., glass, cellulose). In surface functionalization:

- Reactivity: The chloroethoxy moieties undergo hydrolysis to form silanol (Si-OH), which condenses with surface -OH groups.

- Experimental Design: Optimize reaction conditions (humidity, temperature) to balance hydrolysis and condensation rates. Use contact angle measurements and XPS to confirm monolayer formation .

Q. What strategies can be employed to resolve discrepancies in hydrolytic stability data of this compound under varying pH conditions?

Methodological Answer: Hydrolytic stability is pH-dependent due to the susceptibility of Si-O-C bonds:

- Acidic Conditions: Rapid hydrolysis occurs via protonation of oxygen, leading to silanol and 2-chloroethanol.

- Neutral/Basic Conditions: Slower hydrolysis due to decreased electrophilicity.

- Data Analysis: Use kinetic studies (HPLC or ²⁹Si NMR) to quantify degradation products. Apply multivariate analysis (e.g., Central Composite Design) to model pH and temperature effects .

Q. In polymer chemistry, how does this compound compare to other silane coupling agents in terms of cross-linking efficiency?

Methodological Answer: Compared to trimethoxysilanes, this compound offers slower hydrolysis rates, enabling controlled cross-linking in hydrophobic polymers (e.g., PDMS):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.